molecular formula C12H17NO B1625584 4-Benzyl-2-methylmorpholine CAS No. 32730-38-4

4-Benzyl-2-methylmorpholine

Cat. No.: B1625584
CAS No.: 32730-38-4
M. Wt: 191.27 g/mol
InChI Key: IZIHKVIKLYFELH-UHFFFAOYSA-N
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Description

4-Benzyl-2-methylmorpholine is an organic compound that belongs to the morpholine family It is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the second carbon atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-2-methylmorpholine can be synthesized through several methods. One common approach involves the alkylation of 2-methylmorpholine with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

4-Benzyl-2-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methylmorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-methylmorpholine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIHKVIKLYFELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485245
Record name 4-Benzyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-38-4
Record name 4-Benzyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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